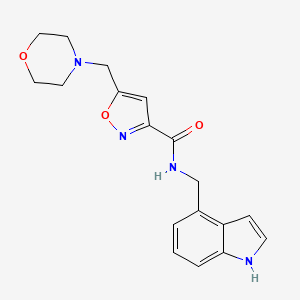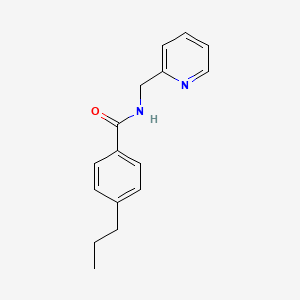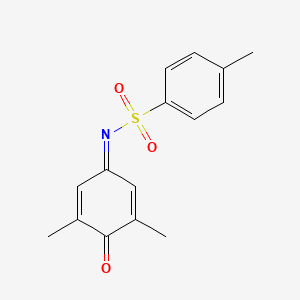
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as INDY, is a synthetic compound used in scientific research. This compound has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is not completely understood, but it is believed to act by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide inhibits cell proliferation and induces apoptosis. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to inhibit the activity of several inflammatory mediators, including NF-κB, COX-2, and TNF-α. In addition, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in lab experiments is its high purity and yield. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to have low toxicity in animal studies, making it a safe compound to use in research. However, one limitation of using N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. One potential application of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in cancer patients. Another potential application of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is in the treatment of neurodegenerative diseases. Future studies should focus on the mechanisms of action of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in the brain and its potential therapeutic effects in animal models of neurodegenerative diseases. Additionally, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide could be used as a tool compound to study the role of CK2 in various cellular processes.
Synthesemethoden
The synthesis of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves the reaction of 4-morpholinylmethyl-3-isoxazolecarboxylic acid with indole-4-carboxaldehyde in the presence of a catalyst. The resulting product is then treated with morpholine to obtain N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. The synthesis of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have antitumor activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(20-11-13-2-1-3-16-15(13)4-5-19-16)17-10-14(25-21-17)12-22-6-8-24-9-7-22/h1-5,10,19H,6-9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGYVODSMHYETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCC3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5028106.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5028109.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5028120.png)
![methyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5028142.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide](/img/structure/B5028148.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-hydroxy-1-piperidinyl)nicotinamide](/img/structure/B5028154.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole](/img/structure/B5028155.png)
![N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide](/img/structure/B5028161.png)

![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)
